5-methyl-1H-indole-4-carboxylic acid
CAS No.: 1360950-77-1
Cat. No.: VC6672564
Molecular Formula: C10H9NO2
Molecular Weight: 175.187
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1360950-77-1 |
---|---|
Molecular Formula | C10H9NO2 |
Molecular Weight | 175.187 |
IUPAC Name | 5-methyl-1H-indole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-5-11-8)9(6)10(12)13/h2-5,11H,1H3,(H,12,13) |
Standard InChI Key | RXUCBSBKXSNLIR-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(C=C1)NC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 5-methyl-1H-indole-4-carboxylic acid consists of a bicyclic indole system (a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring). The methyl group at the 5-position and the carboxylic acid group at the 4-position introduce steric and electronic modifications that influence its reactivity and interactions .
Stereoelectronic Properties
The carboxylic acid group confers acidity (), while the methyl group enhances lipophilicity () , critical for membrane permeability in biological systems.
Synthesis and Synthetic Routes
General Strategies
While specific protocols for 5-methyl-1H-indole-4-carboxylic acid are scarce, indole functionalization strategies suggest viable pathways:
Friedel-Crafts Acylation
Acylation of 5-methylindole with chloroformate derivatives, followed by oxidation, could introduce the carboxylic acid group. For example:
Cyanation-Hydrolysis
Conversion of 5-methyl-1H-indole-4-carbonitrile (CAS 1360883-33-5) via acidic or basic hydrolysis:
Yield Optimization
Reaction conditions (temperature, catalyst loading) significantly impact yields. For instance, using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in amide synthesis of related indole-2-carboxylic acids achieved 87% yields , suggesting similar optimizations could apply.
Applications in Pharmaceutical Research
Biological Activity
Indole derivatives exhibit diverse activities, including:
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Antimicrobial Properties: Disruption of bacterial cell wall synthesis.
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Neuroactive Effects: Modulation of serotonin receptors due to structural mimicry.
Drug Precursor Utility
The carboxylic acid group enables conjugation with amines, alcohols, or thiols, forming amides, esters, or thioesters for prodrug development. For example, coupling with piperazine derivatives yielded bioactive compounds with reported antiparasitic activity .
Comparative Analysis with Structural Analogues
5-Methyl-1H-Indole-4-Carbonitrile vs. Carboxylic Acid
Replacing the carboxylic acid with a nitrile group (as in CAS 1360883-33-5) reduces polarity () and alters bioactivity, highlighting the carboxylic acid's role in hydrogen bonding and target binding.
Positional Isomerism: 4- vs. 2-Carboxylic Acid
5-Methyl-1H-indole-2-carboxylic acid (CAS 10241-97-1) exhibits distinct electronic effects due to the carboxylic acid's proximity to the nitrogen atom, influencing acidity () and reactivity in coupling reactions.
Future Directions and Research Gaps
Unanswered Questions
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Mechanistic Studies: Elucidating the compound's interactions with biological targets.
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Synthetic Scalability: Developing cost-effective, high-yield routes for industrial production.
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